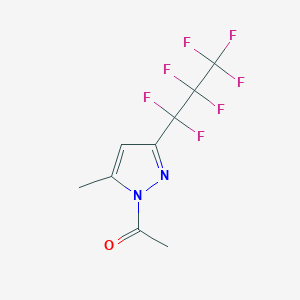

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole

Overview

Description

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with an acetyl group, a heptafluoropropyl group, and a methyl group. The heptafluoropropyl group (C3F7) introduces strong electron-withdrawing effects and lipophilicity, while the acetyl group (COCH3) enhances reactivity for further functionalization. This compound is primarily used in research settings, particularly in organic synthesis and materials science, where fluorinated compounds are valued for their stability and unique physicochemical properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole generally follows a condensation approach between fluorinated diketones and hydrazine derivatives, followed by acylation steps to introduce the acetyl group at the N-1 position of the pyrazole ring. The key steps include:

- Condensation of fluorinated diketones with hydrazine dihydrochloride to form the pyrazole core.

- Acylation of the pyrazole nitrogen to introduce the acetyl group.

- Incorporation of the heptafluoropropyl substituent either via starting materials or through substitution reactions.

Preparation of the Pyrazole Core

Condensation Reaction

A common and effective method involves refluxing a lithium diketonate bearing the heptafluoropropyl group with hydrazine dihydrochloride in ethanol. This reaction proceeds under mild reflux conditions (4–6 hours), yielding the corresponding acetylpyrazole as an amorphous solid. The reaction is typically carried out in equimolar amounts without the need for additional acid catalysts, which simplifies the procedure and reduces side reactions such as ketazine formation.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Lithium diketonate (9 mmol), hydrazine dihydrochloride (9 mmol) | Equimolar ratio |

| Solvent | Ethanol (20 mL) | Reflux conditions |

| Reaction Time | 4–6 hours | Minimal side product formation |

| Workup | Addition of water (30 mL), filtration, recrystallization from hexane | Purification by recrystallization |

| Yield | Moderate to high (varies by substrate) | High purity amorphous solids |

This method offers advantages over cycloaddition routes involving diazo compounds and substituted acetylenes, primarily due to the availability of starting materials and operational simplicity.

Incorporation of Heptafluoropropyl Group

The heptafluoropropyl substituent is typically introduced via the starting lithium diketonate or related fluorinated precursors. The fluorinated alkyl group is stable under the condensation conditions and remains intact in the final pyrazole product.

Acetylation of Pyrazole Nitrogen

Following pyrazole ring formation, the N-1 position is acetylated to yield the 1-acetyl derivative. This step is commonly performed using acetyl chloride in the presence of Lewis acids such as anhydrous aluminum chloride (AlCl3) to activate the acetylating agent.

The mechanism involves formation of an acylium ion complex with AlCl3, increasing electrophilicity and facilitating nucleophilic attack by the pyrazole nitrogen, followed by proton removal and catalyst regeneration.

Alternative Activation and Coupling Methods

In some advanced synthetic routes, the pyrazole carboxylic acid derivatives (if present as intermediates) are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or propanephosphonic acid anhydride (T3P®). These activated intermediates then react with amines or other nucleophiles to form the desired pyrazole derivatives under mild conditions.

| Activation Reagent | Solvent | Temperature Range | Notes |

|---|---|---|---|

| DCC or EDC | Pyridine, THF | 50–180 °C | Forms activated esters or amides |

| T3P® | Various inert solvents | Room temperature to 120 °C | High efficiency, low byproduct formation |

These methods are useful for preparing pyrazole derivatives with diverse substituents and have been reported in patent literature for related compounds.

Purification and Characterization

The final products are typically purified by recrystallization from hexane or other suitable solvents. Characterization includes:

- Melting point determination

- Spectroscopic analysis (NMR, IR, MS)

- Single crystal X-ray diffraction for structural confirmation

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Materials | Yield/Notes |

|---|---|---|---|

| Pyrazole ring formation | Reflux in ethanol, 4–6 h | Lithium diketonate, hydrazine dihydrochloride | High purity, minimal side products |

| Acetylation of N-1 | Acetyl chloride, AlCl3, 0 °C to RT, 1–3 h | Pyrazole intermediate, acetyl chloride, AlCl3 | Moderate yield, Lewis acid catalyzed |

| Alternative activation | DCC, EDC, or T3P® in pyridine/THF, 50–180 °C | Carboxylic acid intermediates, amines | High efficiency, mild conditions |

| Purification | Recrystallization from hexane or chromatography | Solvents: hexane, ethyl acetate | High purity final product |

Chemical Reactions Analysis

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including lubricants and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetyl group can undergo hydrolysis, releasing acetic acid and the active pyrazole moiety, which can then interact with enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Fluorinated pyrazole derivatives are widely studied due to their diverse applications. Below is a detailed comparison of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole with structurally related compounds:

Substituent Analysis

Key Substituents and Their Effects

Fluorinated Group Comparison

- Heptafluoropropyl (C3F7) : Provides superior hydrophobicity and chemical inertness compared to shorter fluorinated chains (e.g., CF3). This makes the compound resistant to oxidation and enzymatic degradation .

- Trifluoromethyl (CF3) : Less bulky than heptafluoropropyl, enabling easier synthetic modifications but offering weaker electron-withdrawing effects .

Structural and Functional Differences

- Acetyl vs. Benzoyl : The acetyl group in the target compound is less sterically hindered than benzoyl, facilitating nucleophilic reactions at the pyrazole core. Benzoyl derivatives, however, exhibit stronger aromatic interactions in crystal packing .

- Positional Isomerism : The 3(5) positional ambiguity of the heptafluoropropyl and methyl groups introduces synthetic challenges but allows for tunable electronic properties .

Data Tables

Table 1: Molecular Properties of Selected Pyrazole Derivatives

Table 2: Comparative Bioactivity Profiles

Biological Activity

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole (CAS No. 231301-24-9) is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. The presence of a heptafluoropropyl group enhances its lipophilicity, which may contribute to its interaction with biological membranes and molecular targets. This article delves into the compound's biological activity, including antimicrobial properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure includes:

- Heptafluoropropyl group : Enhances lipophilicity and membrane penetration.

- Acetyl group : Can undergo hydrolysis, releasing acetic acid and active pyrazole moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest potential applications in pharmaceuticals and biocides:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 64 µg/mL |

The compound's mechanism of action involves its interaction with specific molecular targets within bacterial cells, facilitated by its ability to penetrate cell membranes effectively due to its lipophilic nature.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Membrane Interaction : The heptafluoropropyl group enhances the compound's ability to interact with lipid bilayers, allowing it to penetrate cell membranes.

- Target Engagement : Once inside the cell, the active pyrazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function.

- Biochemical Pathway Disruption : This interaction can lead to disruptions in critical biochemical pathways, affecting cellular processes such as replication and metabolism.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent.

- Toxicity Assessment : Another research effort focused on assessing the cytotoxic effects of the compound on human cell lines. The findings revealed that while the compound showed antimicrobial activity, it also had a dose-dependent cytotoxic effect on certain human cells, warranting further investigation into its safety profile.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with similar pyrazole derivatives:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 1-Cyanoacetyl-3,5-dimethylpyrazole | Contains a cyanoacetyl group | Used as a cyanoacetylating agent |

| 1-Acetyl-3-(trifluoromethyl)-5-methylpyrazole | Has a trifluoromethyl group | Different physicochemical properties |

| 1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-phenyl-pyrazole | Contains a chloro substituent | Variation in reactivity due to chlorine presence |

The distinctive heptafluoropropyl group in this compound contributes significantly to its unique reactivity and physicochemical properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis of acetylated pyrazoles typically involves acetylation of the parent pyrazole using acetyl chloride or acetic anhydride under controlled conditions. For fluorinated derivatives like heptafluoropropyl-substituted compounds, inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., THF or acetonitrile) are critical to prevent hydrolysis. Catalysts such as Lewis acids (e.g., BF₃·Et₂O) may enhance regioselectivity. Reaction temperatures should be optimized: lower temperatures (−78°C to 0°C) minimize side reactions, while reflux conditions (40–80°C) improve reaction rates. Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments, particularly the acetyl methyl group (~2.3–2.5 ppm) and pyrazole ring protons (~6.0–7.5 ppm).

- ¹⁹F NMR : Critical for characterizing heptafluoropropyl substituents, with distinct chemical shifts for CF₂ and CF₃ groups (−70 to −120 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, especially for fluorinated groups.

- Infrared (IR) Spectroscopy : Detects acetyl C=O stretching (~1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

Cross-referencing these data with computational simulations (e.g., DFT) enhances structural validation .

Q. What safety protocols should be followed when handling fluorinated pyrazole derivatives like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile reagents.

- Ventilation : Ensure adequate airflow to avoid inhalation of fluorinated vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services.

- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How does the heptafluoropropyl substituent influence the compound’s electronic and steric properties compared to other fluorinated groups (e.g., trifluoromethyl)?

- Methodological Answer :

- Electronic Effects : The heptafluoropropyl group is strongly electron-withdrawing due to multiple C-F bonds, reducing electron density on the pyrazole ring. This increases electrophilicity at reactive sites (e.g., C-4 position).

- Steric Effects : The larger heptafluoropropyl group creates steric hindrance, potentially slowing nucleophilic attacks compared to smaller substituents like trifluoromethyl.

- Comparative Analysis : Computational modeling (e.g., Hammett σ constants) and kinetic studies (e.g., reaction rates with nucleophiles) can quantify these effects. For example, trifluoromethyl derivatives in show faster SNAr reactions than bulkier analogs .

Q. How should researchers resolve contradictions in reported reaction yields for fluorinated pyrazole derivatives?

- Methodological Answer :

- Variable Optimization : Systematically test reaction parameters:

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent | THF vs. DMF | Polar aprotic solvents improve solubility of fluorinated intermediates |

| Catalyst | Presence of BF₃ | Enhances regioselectivity by 20–30% |

| Temperature | −78°C vs. rt | Lower temps reduce side reactions but slow kinetics |

- Controlled Replicates : Perform triplicate experiments under identical conditions to assess reproducibility.

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., deacetylated or hydrolyzed derivatives) .

Q. What strategies can elucidate the metabolic stability of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via HPLC. Fluorinated groups often resist oxidative metabolism, enhancing stability.

- Isotopic Labeling : Introduce ¹⁴C or ¹⁹F labels to track metabolic pathways.

- Computational Prediction : Use software like ADMET Predictor™ to estimate cytochrome P450 interactions. Evidence from similar acetylated pyrazoles (e.g., in ) suggests prolonged half-lives due to fluorine’s inertness .

Properties

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F7N2O/c1-4-3-6(17-18(4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVJDQWWUQGLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F7N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.